2-(2,2,2-Trifluoroethoxy)phenol
Description
2-(2,2,2-Trifluoroethoxy)phenol (CAS: 160968-99-0) is a fluorinated phenolic compound with the molecular formula C₈H₇F₃O₂ and a molecular weight of 192.1 g/mol . Its structure consists of a phenol ring substituted with a trifluoroethoxy (–OCH₂CF₃) group at the ortho position, as represented by the SMILES notation FC(F)(F)COC(C=CC=C₁)=C₁O .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWGLBLCECKXRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517688 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160968-99-0 | |
| Record name | 2-(2,2,2-Trifluoroethoxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification of o-Nitrochlorobenzene
The most widely documented industrial method begins with o-nitrochlorobenzene (II) . Under alkaline conditions, 2,2,2-trifluoroethanol reacts with the nitro-activated aromatic ring in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This step yields 2-(2,2,2-trifluoroethoxy)nitrobenzene (III) with an 88.4% yield. Key parameters include:
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Molar ratio : o-Nitrochlorobenzene : 2,2,2-trifluoroethanol : catalyst = 1 : 0.5–10 : 0.001–10
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Temperature : 60–70°C
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Alkali : Sodium hydroxide (50% w/w)
Reduction to Aniline Derivative
The nitro group in III is reduced to an amine via hydrogenation using palladium on carbon (10% Pd/C) in ethanol. This produces 2-(2,2,2-trifluoroethoxy)aniline (IV) in 91.6% yield. Alternative reductants (e.g., iron powder or sodium dithionite) are less efficient.
Diazotization and Hydroxylation
IV undergoes diazotization with sodium nitrite in sulfuric acid (20% w/w) at 0–5°C, followed by hydrolysis to yield the final product. This step achieves near-quantitative conversion, with the overall three-step process yielding ~74%.
Table 1: Classical Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Etherification | NaOH, tetrabutylammonium bromide, 70°C | 88.4 |
| Reduction | H₂, 10% Pd/C, ethanol, RT | 91.6 |
| Diazotization/Hydrolysis | NaNO₂, H₂SO₄, 0–5°C | ~99 |
Transition Metal-Catalyzed Trifluoroethoxylation
Palladium-Catalyzed Cross-Coupling
Modern approaches employ Pd catalysts to directly introduce the trifluoroethoxy group. For example, aryl chlorides react with 2,2,2-trifluoroethanol using BrettPhos ligands, enabling C–O bond formation at 100°C. This method avoids nitro intermediates but requires specialized ligands and higher temperatures.
Copper-Mediated Reactions
Copper(I) trifluoroethoxide complexes facilitate coupling with aryl boronic acids under oxidative conditions (e.g., O₂ or peroxides). While efficient for heteroaromatics, scalability is limited by the cost of copper precursors.
Table 2: Transition Metal-Catalyzed Methods
| Method | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| Pd/BrettPhos | Aryl chlorides | Pd(OAc)₂, BrettPhos | 65–78 |
| Cu-mediated | Aryl boronic acids | CuI, phenanthroline | 70–85 |
Alternative Routes from Fluorinated Benzoates
Four-Step Synthesis from Ethyl 2-Fluorobenzoate
A 2025 publication describes a route starting with ethyl 2-fluorobenzoate:
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Hydrolysis to 2-fluorobenzoic acid.
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Etherification with 2,2,2-trifluoroethanol via Mitsunobu reaction.
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Cyclization to form a 2-(2-trifluoroethoxyphenyl)oxazoline intermediate.
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Acid hydrolysis to yield the phenol.
This method emphasizes stereochemical control, with intermediates characterized by ¹⁹F-coupled NMR.
Comparative Analysis of Methodologies
Industrial vs. Academic Approaches
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(2,2,2-trifluoroethoxy)phenol typically involves the reaction of o-nitrochlorobenzene with 2,2,2-trifluoroethyl alcohol under alkaline conditions using phase-transfer catalysts. This method not only provides high yields but also utilizes readily available and cost-effective raw materials, making it suitable for industrial production .
Material Science Applications
a. Polymer Additives
Due to its unique chemical structure featuring trifluoromethyl groups, this compound can be utilized as an additive in polymer formulations to enhance properties such as thermal stability and chemical resistance. The incorporation of such compounds into polymers can improve their performance in harsh environments .
b. Coatings and Surface Treatments
The compound may also find applications in coatings and surface treatments where enhanced hydrophobicity and resistance to solvents are desired. Its fluorinated nature can contribute to lower surface energy, making it suitable for use in protective coatings .
Environmental Impact and Safety
a. Toxicity and Ecotoxicology
While specific toxicity data for this compound is limited, general assessments indicate that it does not exhibit significant endocrine-disrupting properties . However, further studies are necessary to fully understand its environmental impact and bioaccumulation potential.
b. Safety Measures
In handling this compound, appropriate safety measures should be taken to prevent exposure through inhalation or skin contact. Material Safety Data Sheets (MSDS) provide guidelines regarding safe handling and disposal practices .
Case Study: Synthesis Optimization
A study demonstrated an optimized synthetic route for this compound that improved yield and reduced costs by employing less expensive reagents compared to traditional methods . This optimization is significant for large-scale production in pharmaceutical applications.
Research on Antimicrobial Activity
Emerging research has focused on the antimicrobial potential of phenolic compounds similar to this compound. These studies suggest that modifications to the phenolic structure can lead to enhanced biological activity against various pathogens .
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)phenol involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 4-(2,2,2-Trifluoroethoxy)phenol
The para-substituted isomer, 4-(2,2,2-Trifluoroethoxy)phenol (CAS: 129560-99-2), shares the molecular formula C₈H₇F₃O₂ but differs in substituent position. Key comparative
The para isomer’s higher predicted boiling point and density suggest stronger intermolecular forces due to symmetry. Both isomers are classified as water hazards (WGK 3), necessitating careful disposal .
Related Alcohols and Ethers: 2,2,2-Trifluoroethanol
2,2,2-Trifluoroethanol (TFE; CAS: 75-89-8) is a precursor with the formula C₂H₃F₃O (MW: 100.04 g/mol). Comparisons include:
TFE’s volatility and flammability contrast with the phenolic derivative’s stability, making TFE less suitable for direct therapeutic use but valuable as a synthetic intermediate .
Pharmacological Derivatives
- Silodosin Intermediates: The trifluoroethoxy group in this compound enhances α₁-adrenergic receptor selectivity, reducing off-target effects compared to non-fluorinated analogs .
- Oteseconazole : This antifungal agent (CAS: 1345598-10-8) contains a trifluoroethoxy group, demonstrating the moiety’s role in improving metabolic stability and target binding (CYP51 inhibition) .
Biological Activity
2-(2,2,2-Trifluoroethoxy)phenol, with the chemical formula CHFO and CAS number 160968-99-0, is a phenolic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
- Molecular Weight : 192.14 g/mol
- Melting Point : 49-50 °C
- Boiling Point : 202 °C
- Solubility : Slightly soluble in chloroform, DMSO, and methanol
- pKa : 9.22 (predicted)
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties. Studies have shown that compounds similar to this compound exhibit significant radical scavenging abilities. For instance:
- Mechanism : The antioxidant activity is primarily attributed to the ability of phenolic compounds to donate hydrogen atoms or electrons to free radicals, thus neutralizing them.
- Research Findings : In vitro studies demonstrate that phenolic compounds can inhibit lipid oxidation and reduce hydroperoxide formation .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be inferred from its structural similarity to other phenolic compounds known for such activities.
- Mechanism : Phenolic compounds may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : Research on catechol derivatives indicates that similar compounds can effectively modulate inflammatory responses in various models .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties:
Q & A
Basic Questions
Q. What analytical methods are recommended for characterizing the purity and structural integrity of 2-(2,2,2-Trifluoroethoxy)phenol?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm hydrogen and fluorine environments, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity. Ensure compliance with pharmacopeial standards (e.g., USP, EP) for traceability. Cross-reference spectral data with synthetic intermediates to resolve ambiguities .
Q. How is this compound synthesized from guaiacol?
- Procedure :
Alkylate guaiacol (2-methoxyphenol) with 2,2,2-trifluoroethyl iodide using K₂CO₃ as a base in DMF at elevated temperatures to form 1-methoxy-2-(2,2,2-trifluoroethoxy)benzene.
Demethylate the intermediate with boron tribromide (BBr₃) in dichloromethane to yield the phenol derivative.
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .
Q. What safety precautions are critical when handling this compound?
- Protocol : Use nitrile gloves, protective eyewear, and lab coats to avoid skin contact. Work in a fume hood to prevent inhalation. Store waste separately and dispose through certified hazardous waste management services. Note its WGK Germany classification (Water Hazard Class 3) for environmental safety compliance .
Advanced Research Questions
Q. How can reaction conditions be optimized for the alkylation step in synthesis?
- Variables to Test :
- Catalyst : Compare K₂CO₃ with alternative bases (e.g., Cs₂CO₃) to improve yield.
- Solvent : Evaluate DMF against polar aprotic solvents like acetonitrile for reaction efficiency.
- Temperature : Conduct kinetic studies between 60–100°C to balance reaction rate and decomposition risks.
Q. How are analytical methods validated for quality control (QC) applications?
- Approach :
Establish specificity using forced degradation studies (acid/base hydrolysis, oxidation).
Validate linearity (R² > 0.995) and precision (%RSD < 2%) across calibration curves.
Perform robustness testing by varying HPLC parameters (column type, mobile phase pH).
Q. What pharmacological mechanisms are associated with its derivatives?
- Case Study : Silodosin-based derivatives act as α1A/α1D-adrenergic receptor antagonists, demonstrating uroselectivity for treating benign prostatic hyperplasia. Structure-activity relationship (SAR) studies highlight the trifluoroethoxy group’s role in enhancing receptor binding affinity and metabolic stability .
Q. How should air-sensitive intermediates (e.g., boronic esters) be handled during synthesis?
- Protocol : Store intermediates under inert gas (N₂/Ar) at 2–8°C. Use Schlenk-line techniques for reactions, and characterize air-sensitive products immediately after purification via NMR under degassed solvents .
Q. How can impurities from demethylation reactions be addressed?
- Strategies :
Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane to separate residual BBr₃ or methylated byproducts.
Process Optimization : Reduce BBr₃ excess (e.g., 1.1–1.3 equivalents) and monitor reaction temperature to prevent over-dealkylation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
